molecular formula C17H18N2O2 B311590 N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide

N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide

Cat. No.: B311590
M. Wt: 282.34 g/mol
InChI Key: PSMSSIUNLXMEEM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group attached to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-acetamidophenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-methylbenzamide
  • N-(4-acetamidophenyl)-2,3-dimethylbenzamide
  • N-(4-acetamidophenyl)-3,5-dimethylbenzamide

Uniqueness

N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both acetamidophenyl and dimethylbenzamide groups provides a distinct structural framework that can be exploited for various applications .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-11-4-5-14(10-12(11)2)17(21)19-16-8-6-15(7-9-16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

PSMSSIUNLXMEEM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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